molecular formula C5H9ClO2 B3045211 Methyl 3-chloro-2-methylpropanoate CAS No. 10317-11-0

Methyl 3-chloro-2-methylpropanoate

Cat. No. B3045211
CAS RN: 10317-11-0
M. Wt: 136.58 g/mol
InChI Key: CHTWJLYZRAJEKG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO2 . It has an average mass of 136.577 Da and a monoisotopic mass of 136.029114 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Glycosidation Reactions

Methyl 3-chloro-2-methylpropanoate has been utilized in glycosidation reactions. Specifically, it acts as a steering group in the Schmidt glycosidation reaction. This method facilitates the glycosidation of sterically hindered alcohols under mild acidic conditions, yielding high beta-selectivity and significant yields without forming orthoester side products. The ester is efficiently removed under mild basic conditions (Szpilman & Carreira, 2009).

Synthesis of Enantiomers

In the synthesis of enantiomers, the compound has been applied to create optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate. This process involves chromatographic separation and hydrolysis, followed by methylation. The absolute stereochemistries of these compounds were determined, and their NMR and CG-MS methods for determining optical purities are described (Rodriguez, Markey, & Ziffer, 1993).

Chemoenzymatic Synthesis

In the realm of chemoenzymatic synthesis, this compound has been used in the synthesis of the C-13 side chain analogues of paclitaxel (Taxol) and docetaxel (Taxotere). This involves the reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate with various reducing agents, followed by lipase-catalyzed resolution (Hamamoto et al., 2000).

Facile Synthesis Methods

A novel method for the synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP) and its derivative Methyl 3-chloro-2-fluoropropanoate (MCFP) from Claisen salts and formaldehyde in water has been developed. This technique offers an alternative approach to overcome the shortcomings of MFA, extending its storage life and reducing costs (Fu et al., 2022).

Magnetic Resonance Studies

In the field of magnetic resonance, studies have been conducted on compounds such as methyl chloroform and 2-chloro-2-methylpropane. These studies involve measurements of proton magnetic resonance absorption in the solid state, exploring the behavior of CH3 groups within these compounds (Powles & Gutowsky, 1953).

properties

IUPAC Name

methyl 3-chloro-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTWJLYZRAJEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539598
Record name Methyl 3-chloro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10317-11-0
Record name Methyl 3-chloro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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